4-(4-Ethoxyphenoxy)butanoic acid
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Overview
Description
4-(4-Ethoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)butanoic acid typically involves the reaction of 4-ethoxyphenol with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-ethoxyphenoxy)butanone.
Reduction: Formation of 4-(4-ethoxyphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxyphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenoxy)butanoic acid
- 4-(4-Propoxyphenoxy)butanoic acid
- 4-(4-Butoxyphenoxy)butanoic acid
Uniqueness
4-(4-Ethoxyphenoxy)butanoic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-10-5-7-11(8-6-10)16-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZNQXICNJXQOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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